molecular formula C30H20 B8203727 9-(4-(Naphthalen-2-yl)phenyl)anthracene

9-(4-(Naphthalen-2-yl)phenyl)anthracene

Cat. No.: B8203727
M. Wt: 380.5 g/mol
InChI Key: BFIHWXYJIHSMJJ-UHFFFAOYSA-N
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Description

9-(4-(Naphthalen-2-yl)phenyl)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound exhibits high thermal stability and blue emission, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(Naphthalen-2-yl)phenyl)anthracene typically involves the Suzuki coupling reaction. This method uses palladium-catalyzed cross-coupling between a boronic acid and a halide. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

9-(4-(Naphthalen-2-yl)phenyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while reduction can yield hydroanthracene derivatives .

Scientific Research Applications

9-(4-(Naphthalen-2-yl)phenyl)anthracene has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 9-(4-(Naphthalen-2-yl)phenyl)anthracene exerts its effects involves its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to the emission of light at a different wavelength. This property is exploited in OLEDs and other optoelectronic devices. The molecular targets and pathways involved include the excitation of electrons from the ground state to an excited state, followed by radiative decay back to the ground state .

Properties

IUPAC Name

9-(4-naphthalen-2-ylphenyl)anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20/c1-2-8-24-19-25(18-15-21(24)7-1)22-13-16-23(17-14-22)30-28-11-5-3-9-26(28)20-27-10-4-6-12-29(27)30/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIHWXYJIHSMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=C5C=CC=CC5=CC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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